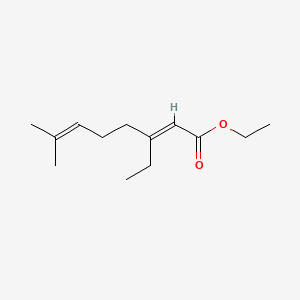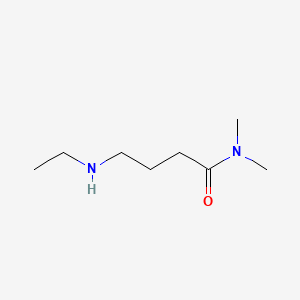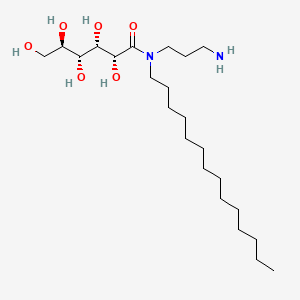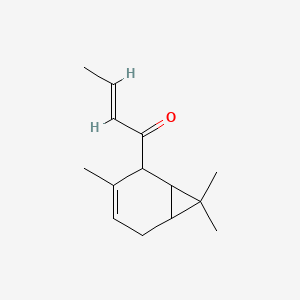
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,7,7-Trimethylbicyclo(410)hept-3-en-2-yl)-2-buten-1-one is a chemical compound with the molecular formula C14H20O It is known for its unique bicyclic structure, which includes a bicyclo[410]heptane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[4.1.0]heptane ring system, which can be derived from readily available starting materials such as 2-carene.
Reaction Conditions: The key steps involve cyclization reactions under controlled conditions, often using catalysts and specific temperature settings to ensure the formation of the desired bicyclic structure.
Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives, substituted bicyclic compounds
Aplicaciones Científicas De Investigación
1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of bicyclic systems and to develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of certain diseases.
Industry: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of 1-(3,7,7-Trimethylbicyclo(4.1.0)hept-3-en-2-yl)-2-buten-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-2-one: Shares a similar bicyclic structure but differs in functional groups.
3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2-methanol: Contains a hydroxyl group instead of a butenone moiety.
Uniqueness
1-(3,7,7-Trimethylbicyclo(41
Propiedades
Número CAS |
84930-10-9 |
|---|---|
Fórmula molecular |
C14H20O |
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
(E)-1-(3,7,7-trimethyl-2-bicyclo[4.1.0]hept-3-enyl)but-2-en-1-one |
InChI |
InChI=1S/C14H20O/c1-5-6-11(15)12-9(2)7-8-10-13(12)14(10,3)4/h5-7,10,12-13H,8H2,1-4H3/b6-5+ |
Clave InChI |
ABLGZAJOVGRAJX-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C(=O)C1C2C(C2(C)C)CC=C1C |
SMILES canónico |
CC=CC(=O)C1C2C(C2(C)C)CC=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


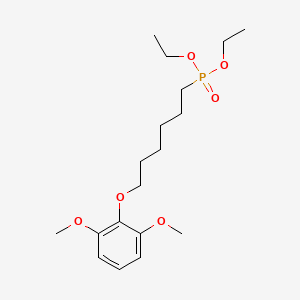
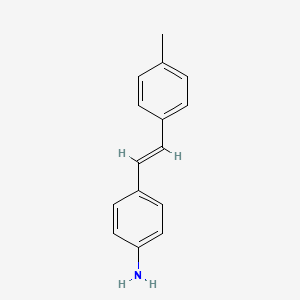

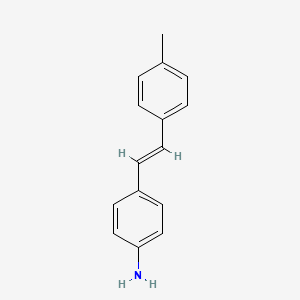

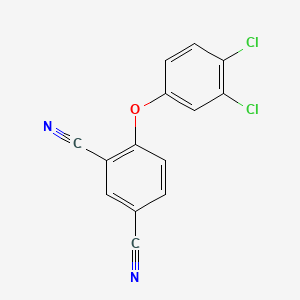

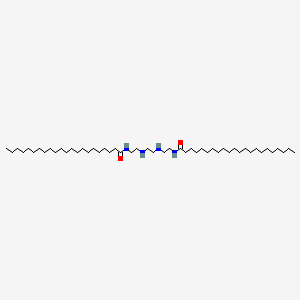
![[Acetyl(4-fluorophenyl)]acetic acid](/img/structure/B12667444.png)
